1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-phenyl-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-16(14-7-3-1-4-8-14)13-25-18-12-11-17-20-21-19(23(17)22-18)15-9-5-2-6-10-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIMWNIJIWZEOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Triazolopyridazine Core:
Thioether Formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have indicated that compounds containing triazole rings can inhibit the growth of various bacteria and fungi. The presence of the phenyl group in 1-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone enhances its lipophilicity, potentially increasing its ability to penetrate microbial membranes.
Anti-inflammatory Effects
Triazole derivatives have been investigated for their anti-inflammatory effects. The compound's structure may allow it to interact with inflammatory pathways, making it a potential candidate for developing new anti-inflammatory drugs.
Anticancer Properties
Recent studies have explored the anticancer potential of triazole-based compounds. The ability of this compound to inhibit cancer cell proliferation is an area of ongoing research. Compounds with similar structures have shown promise in targeting specific cancer cell lines.
Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactive thioether group allows for further functionalization, enabling the creation of diverse chemical entities useful in pharmaceuticals and agrochemicals.
Catalytic Applications
The unique structure of this compound may also lend itself to catalytic applications in organic reactions. Its ability to stabilize certain intermediates could facilitate reactions such as cross-coupling or cycloaddition.
Case Studies
Mechanism of Action
The mechanism of action of 1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity. The phenyl and thioether groups may enhance binding affinity and specificity. Pathways involved may include inhibition of kinases or modulation of signaling pathways relevant to cancer or inflammation.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The triazolopyridazine scaffold is highly versatile, with substituents dictating target selectivity and physicochemical properties. Key analogs include:
Key Observations:
- AZD5153 demonstrates the impact of bivalent substitutions (methoxy and piperidyl groups) in enhancing BET bromodomain affinity, achieving nanomolar potency in preclinical models .
- The morpholinyl analog () replaces the phenyl group with a pyridinyl ring and introduces a morpholine ring, likely improving solubility but reducing lipophilicity compared to the parent compound.
- SCL-1 () illustrates how trifluoromethyl and piperidinyl groups shift activity toward immune checkpoint modulation, highlighting scaffold adaptability .
Physicochemical and Pharmacokinetic Profiles
- Solubility: The morpholinyl analog () likely exhibits enhanced aqueous solubility due to the morpholine ring’s polarity, whereas the phenyl-thioethanone compound may require formulation optimization for bioavailability.
- Metabolic Stability: AZD5153’s piperidyl and methoxy groups mitigate oxidative metabolism, extending half-life . The phenyl-thioethanone derivative’s thioether linkage could pose susceptibility to sulfoxidation, necessitating prodrug strategies.
Biological Activity
1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
This compound belongs to the class of triazolopyridazines, which are known for their varied biological activities. The compound features a triazolo ring fused with a pyridazine ring and includes phenyl and thioether groups that may enhance its biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity. This inhibition may affect various signaling pathways relevant to conditions like cancer and inflammation. The presence of phenyl and thioether groups is believed to improve binding affinity and specificity .
Anticancer Activity
Research has demonstrated that derivatives of triazolopyridazines exhibit promising anticancer properties. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines. Notably:
- Colon Carcinoma : A related compound demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells.
- Breast Cancer : Other derivatives showed IC50 values of 43.4 μM and 27.3 μM against T47D breast cancer cells .
Antimicrobial Activity
Triazole derivatives have been reported to possess significant antimicrobial properties. For example:
- Compounds similar to this compound exhibited antibacterial activity against various pathogenic bacteria.
The effectiveness of these compounds against microbial infections positions them as potential candidates for antibiotic development .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of triazolopyridazine derivatives. Key factors influencing activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Triazolo Ring | Essential for enzyme inhibition |
| Thioether Group | Enhances binding affinity |
| Phenyl Substituents | Modulate hydrophobic interactions |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Screening : A study screened various triazole derivatives against human malignant cell lines (MCF-7 and Bel-7402), revealing potent cytotoxicity in specific derivatives.
- Antimicrobial Testing : Another study highlighted the antibacterial efficacy of related compounds against standard bacterial strains compared to chloramphenicol, demonstrating superior activity in some cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
